N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is a chemical compound that serves as a key intermediate in the synthesis of Gefitinib. Gefitinib is an anti-cancer drug, specifically a tyrosine kinase inhibitor, that targets the epidermal growth factor receptor (EGFR) [, , , , ].
N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is synthesized through a series of chemical reactions. While specific details of its synthesis are not provided in the provided abstracts, they highlight a common challenge: minimizing the production of the N-alkylated side product, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)-quinazolin-4-amine []. One study describes a practical, four-step procedure for synthesizing Gefitinib starting from N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine, achieving an overall yield of 81.1% []. This improved process utilizes a transient trimethylsilyl protecting group to effectively minimize the formation of the undesired N-alkylated byproduct.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: